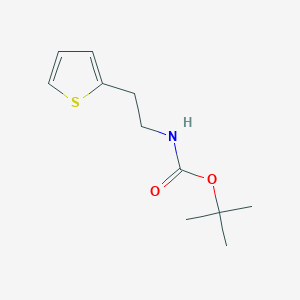
N-Boc-2-(2-thienyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-(2-thienyl)ethanamine, also known as tert-butyl N-(2-thiophen-2-ylethyl)carbamate, is a chemical compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 g/mol. This compound is a useful research chemical and is often employed as a building block in organic synthesis.
Preparation Methods
The synthesis of N-Boc-2-(2-thienyl)ethanamine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15 in ethanol . The reaction conditions are mild, and the catalyst can be easily separated and reused. Industrial production methods may involve similar protection strategies, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-Boc-2-(2-thienyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the Boc-protected amine can be deprotected using acids like trifluoroacetic acid to yield the free amine.
Scientific Research Applications
N-Boc-2-(2-thienyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving amine functionalities.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including those targeting neurological disorders.
Industry: this compound is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-2-(2-thienyl)ethanamine involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways and receptors.
Comparison with Similar Compounds
N-Boc-2-(2-thienyl)ethanamine can be compared with other Boc-protected amines such as:
N-Boc-2-(5-bromo-2-thienyl)ethanamine: This compound has a bromine atom on the thiophene ring, which can be used for further functionalization.
N-Boc-2-(3-thienyl)ethanamine: Similar to this compound but with the thiophene ring in a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and utility in synthetic chemistry.
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
tert-butyl N-(2-thiophen-2-ylethyl)carbamate |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)14-10(13)12-7-6-9-5-4-8-15-9/h4-5,8H,6-7H2,1-3H3,(H,12,13) |
InChI Key |
POWHBKBADZKVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


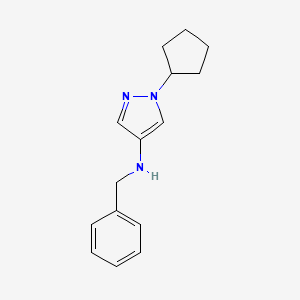
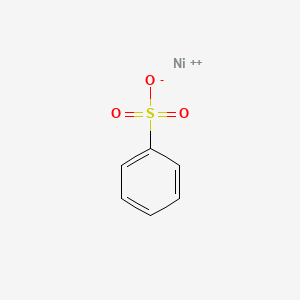
![3-(Dimethylamino)-1-[3-(trifluoromethoxy)-phenyl]prop-2-en-1-one](/img/structure/B15047709.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B15047710.png)
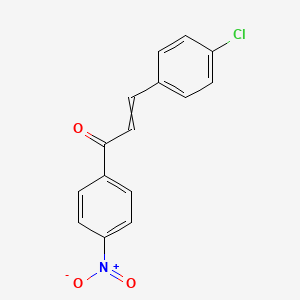
![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15047717.png)
![2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15047718.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B15047719.png)
![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15047721.png)
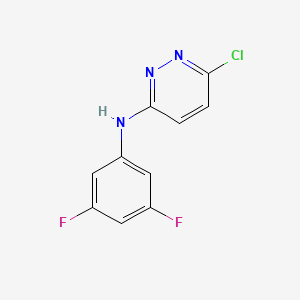
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B15047728.png)
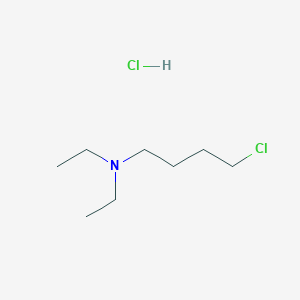
![1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B15047737.png)
![2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B15047742.png)
